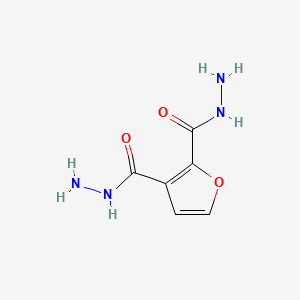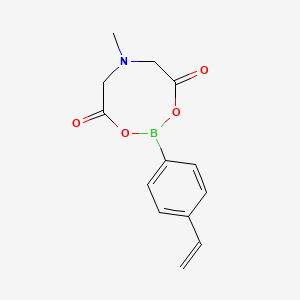
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Descripción general
Descripción
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, also known as S-FMEH, is an organic compound with a wide range of applications in various scientific fields. It is a fluorinated derivative of the neurotransmitter phenethylamine and has been used in a variety of laboratory experiments, including those involving organic synthesis, pharmacology, and biochemistry. The compound is also known to have a variety of biochemical and physiological effects, which makes it an interesting subject for further study.
Aplicaciones Científicas De Investigación
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is used in a variety of scientific research applications, including organic synthesis, pharmacology, and biochemistry. It has been used in a variety of laboratory experiments, including those involving the synthesis of organic compounds, the study of drug interactions, and the study of biochemical and physiological effects. Additionally, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has been used in the synthesis of other compounds, such as 4-fluoro-3-methylphenyl ethanamine hydrochloride, which has been used in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is not fully understood, however, it is believed to be related to its ability to interact with certain receptors in the central nervous system. It is believed that (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride binds to the serotonin and norepinephrine receptors, which are involved in the regulation of mood and behavior. Additionally, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is thought to interact with the dopamine receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to an increase in mood and a decrease in anxiety. Additionally, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has been shown to increase dopamine levels, which can lead to an increase in motivation and energy levels. Additionally, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has a number of advantages and limitations when it comes to laboratory experiments. One of the main advantages of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is its relatively low cost, which makes it an attractive option for laboratory experiments. Additionally, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is relatively easy to synthesize, which makes it a convenient option for laboratory experiments. However, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is not as soluble in water as some other compounds, which can limit its use in certain experiments. Additionally, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride can be toxic if ingested and should be handled with care in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research on (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. One potential direction is to further explore the biochemical and physiological effects of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, including its potential anti-inflammatory and neuroprotective effects. Additionally, further research could be done to explore the potential therapeutic applications of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, such as its potential use in the treatment of depression and anxiety. Additionally, further research could be done to explore the potential side effects of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, such as its potential toxicity. Finally, further research could be done to explore the potential interactions between (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride and other drugs, such as those used to treat depression and anxiety.
Métodos De Síntesis
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride can be synthesized through a variety of methods, including the use of a Grignard reagent and a lithium-halogen exchange reaction. The Grignard reagent method involves the reaction of phenylmagnesium bromide with 4-fluoro-3-methylphenyl bromide to form (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. The lithium-halogen exchange method involves the reaction of 4-fluoro-3-methylphenyl lithium with hydrochloric acid to form (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. Both methods are relatively simple and can be completed in a few steps.
Propiedades
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFSEOLAJTAQO-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662532 | |
| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride | |
CAS RN |
1213181-44-2 | |
| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)

